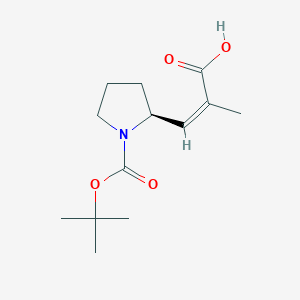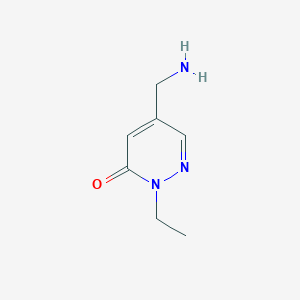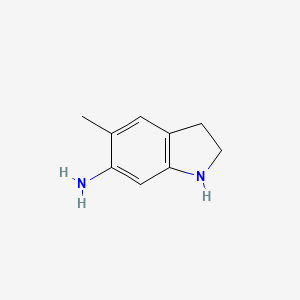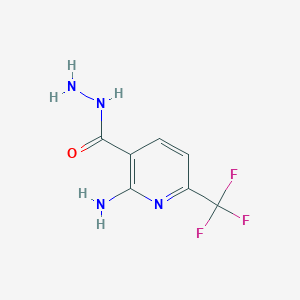
Uracil, 3,6-dimethyl-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3,6-dimethyl-5-ethyl-, also known by its IUPAC name 5-ethyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound. It belongs to the pyrimidine family and shares structural similarities with uracil, a naturally occurring nucleobase found in RNA. The additional methyl and ethyl groups at specific positions modify its properties and reactivity.
準備方法
a. Synthetic Routes
Several synthetic methods lead to the formation of 3,6-dimethyl-5-ethyluracil. Here are some notable approaches:
-
Alkylation of Uracil Derivatives
- Alkylation reactions introduce alkyl groups at specific positions. For instance, starting from uracil, selective alkylation at the 5-position followed by methylation at the 6-position yields the desired compound.
- Nucleophilic substitution of halogenated uracil derivatives can also be employed to introduce substituents.
-
Cyclization Strategies
- Cyclization reactions can form the six-membered heterocyclic ring of 3,6-dimethyl-5-ethyluracil.
- Various cyclization conditions and reagents can be explored to achieve this transformation.
b. Industrial Production
The industrial-scale synthesis of 3,6-dimethyl-5-ethyluracil typically involves optimized versions of the above methods. specific proprietary processes may vary among manufacturers.
化学反応の分析
Types of Reactions
3,6-dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the methyl and ethyl groups.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Annulation: Formation of annelated derivatives (e.g., fused rings).
Common Reagents and Major Products
Methylation: Methylation agents (e.g., methyl iodide) yield 3,6-dimethyl-5-ethyluracil.
Alkylation: Alkyl halides (e.g., ethyl bromide) introduce the ethyl group.
Cyclization: Cyclizing agents (e.g., Lewis acids) form the pyrimidine ring.
科学的研究の応用
3,6-dimethyl-5-ethyluracil finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleobase modifications and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting nucleic acid metabolism or protein function.
類似化合物との比較
3,6-dimethyl-5-ethyluracil stands out due to its unique combination of methyl and ethyl substituents. Similar compounds include uracil derivatives with different alkyl groups or additional functional moieties.
特性
CAS番号 |
90197-47-0 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |
InChIキー |
OOKYGLJIVQNEGX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)





![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)






